Imidazo[2,1-b]thiazole, 3-[1,1'-biphenyl]-4-yl-5,6-dihydro-
CAS No.: 23224-13-7
Cat. No.: VC11998007
Molecular Formula: C17H14N2S
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23224-13-7 |
|---|---|
| Molecular Formula | C17H14N2S |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | 3-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
| Standard InChI | InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-20-17-18-10-11-19(16)17/h1-9,12H,10-11H2 |
| Standard InChI Key | LUVTZCJMWMYVRO-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CSC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1CN2C(=CSC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s core structure consists of a 5,6-dihydroimidazo[2,1-b]thiazole scaffold fused with a biphenyl group at position 3. The imidazole ring (a five-membered ring with two nitrogen atoms) and thiazole ring (a five-membered ring containing nitrogen and sulfur) adopt a planar conformation, while the biphenyl moiety introduces steric bulk and π-π stacking potential. The IUPAC name, 3-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b] thiazole, reflects its substitution pattern.
Key structural identifiers include:
-
SMILES: C1CN2C(=CSC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4
-
InChIKey: LUVTZCJMWMYVRO-UHFFFAOYSA-N
-
PubChem CID: 2059289
The biphenyl group enhances lipophilicity (calculated LogP: ~3.8), suggesting moderate membrane permeability, while the thiazole sulfur may facilitate hydrogen bonding with biological targets.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves cyclization strategies using α-haloketones or palladium-catalyzed cross-coupling reactions. For 3-[1,1'-biphenyl]-4-yl-5,6-dihydro- derivatives, a convergent approach is employed:
-
Thiazole Intermediate Formation: Reaction of N,N-dimethyl-N'-(thiazol-2-yl)amidine with α-bromoketones yields 2-aminothiazole precursors .
-
Cyclization: Treatment with acyl hydrazones or spirothiazolidinones under basic conditions induces ring closure to form the imidazo[2,1-b]thiazole core .
-
Biphenyl Functionalization: Suzuki-Miyaura coupling introduces the biphenyl group using palladium catalysts and aryl boronic acids .
A representative synthesis route is outlined below:
Scheme 1: Synthesis of 3-[1,1'-biphenyl]-4-yl-5,6-dihydroimidazo[2,1-b]thiazole
-
Step 1: Condensation of 2-aminothiazole with α-bromoketone to form thiazolidinone intermediate.
-
Step 2: Cyclization via intramolecular nucleophilic attack to generate the imidazo[2,1-b]thiazole scaffold.
-
Step 3: Pd-mediated cross-coupling with biphenyl boronic acid to install the 3-biphenyl group .
Derivative Optimization
Structural modifications at positions 5 and 6 of the imidazo[2,1-b]thiazole core have been explored to enhance bioactivity. For example:
-
5-Position: Methyl or ethyl groups improve metabolic stability.
-
6-Position: Electron-withdrawing substituents (e.g., -NO₂, -CF₃) augment antibacterial potency .
Biological Activities and Mechanisms
Antimicrobial Properties
Imidazo[2,1-b]thiazole derivatives exhibit broad-spectrum antimicrobial effects:
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 1.5–3.2 | |
| Staphylococcus aureus | 4.8–12.1 | |
| Candida albicans | 6.3–15.7 |
The biphenyl moiety disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), while the thiazole sulfur coordinates with fungal cytochrome P450 enzymes .
Central Nervous System (CNS) Effects
Pharmacokinetic and Toxicity Profiles
Limited data exist for this specific compound, but analogs show:
-
Bioavailability: 22–34% in rodent models due to first-pass metabolism.
-
Half-life: 2.7–4.1 hours (mice).
-
Toxicity: LD₅₀ > 500 mg/kg (oral, rats), with hepatotoxicity observed at high doses .
Research Gaps and Future Directions
-
Mechanistic Studies: Elucidate precise molecular targets using CRISPR-Cas9 knockout models.
-
Structural Optimization: Introduce polar groups (e.g., -OH, -NH₂) to improve water solubility.
-
In Vivo Efficacy: Evaluate pharmacokinetics in non-human primates and toxicity in chronic dosing regimens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume